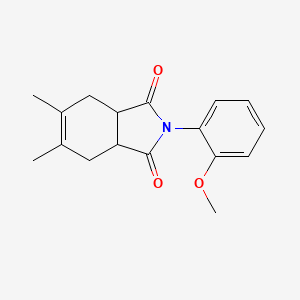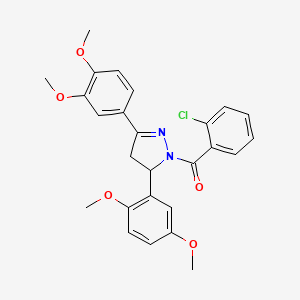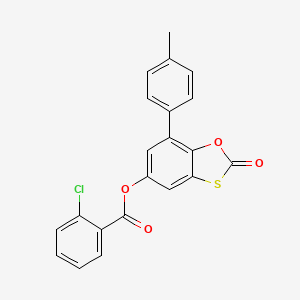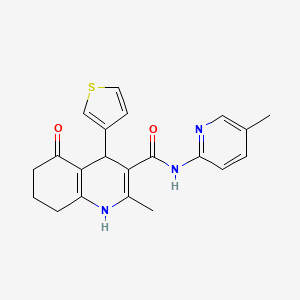![molecular formula C26H30N4O2 B11644418 2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- CAS No. 1024618-14-1](/img/structure/B11644418.png)
2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core This compound is notable for its unique structural elements, including a phenyl diazenyl group and a trimethyl azabicyclo octane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining stringent quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PYRROLIDINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The phenyl diazenyl group can be oxidized under specific conditions to form corresponding azo compounds.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azabicyclo octane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity and high yields .
Major Products Formed
Aplicaciones Científicas De Investigación
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PYRROLIDINE-2,5-DIONE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The phenyl diazenyl group can engage in electron transfer reactions, while the azabicyclo octane moiety may interact with enzyme active sites, modulating their activity. These interactions can lead to various biochemical effects, making the compound a valuable tool in mechanistic studies .
Comparación Con Compuestos Similares
Similar Compounds
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-{[2-(PYRIDIN-2-YL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE: Shares a similar pyrrolidine-2,5-dione core but differs in the substituents attached to the core.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have similar core structures but different substituents, leading to distinct chemical properties and applications.
Uniqueness
The uniqueness of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[32Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research .
Propiedades
Número CAS |
1024618-14-1 |
|---|---|
Fórmula molecular |
C26H30N4O2 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
1-(4-phenyldiazenylphenyl)-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H30N4O2/c1-25(2)14-21-15-26(3,16-25)17-29(21)22-13-23(31)30(24(22)32)20-11-9-19(10-12-20)28-27-18-7-5-4-6-8-18/h4-12,21-22H,13-17H2,1-3H3 |
Clave InChI |
XMSPFAYLTPMLIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC(C1)(CN2C3CC(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,2-dihydroacenaphthylen-1-yl)-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B11644337.png)

![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
![2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644374.png)

![9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11644384.png)
![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)
![[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11644406.png)


![3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644422.png)
